N-2,1,3-benzothiadiazol-4-yl-N'-phenylurea
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Description
Synthesis Analysis
The synthesis of compounds related to N-2,1,3-Benzothiadiazol-4-yl-N'-phenylurea often involves the formation of new C-N and S-N bonds. An example of this type of synthesis is the formation of a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines discovered during the course of benzimidazole and benzothiazole synthesis through molecular iodine-mediated oxidative cyclization at ambient temperature (Gunaganti Naresh, R. Kant, & T. Narender, 2014).
Molecular Structure Analysis
The molecular structure of benzothiadiazol-related compounds is often confirmed through various spectral and chemical data. For instance, the reaction of N′-alkyl and N-phenyl substituted thioureas with a hydroxyl group at the β-position of the N-substituent with thionyl chloride gave benzothiazole derivatives confirmed by spectral and chemical data (Y. Iwakura & K. Kurita, 1970).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives often include cyclization and oxidative processes. For instance, cyclization of unsymmetrical thioureas affords various benzothiazole derivatives through reactions involving thiourea derivatives and bromoacetophenone in the presence of Et3N (H. Eshghi et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(14-9-5-2-1-3-6-9)15-10-7-4-8-11-12(10)17-19-16-11/h1-8H,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGUWQAALJPDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330085 |
Source
|
Record name | 1-(2,1,3-benzothiadiazol-4-yl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
690990-88-6 |
Source
|
Record name | 1-(2,1,3-benzothiadiazol-4-yl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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